2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(4-butylphenyl)acetamide
CAS No.: 896678-03-8
Cat. No.: VC7193330
Molecular Formula: C21H27N5O2
Molecular Weight: 381.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896678-03-8 |
|---|---|
| Molecular Formula | C21H27N5O2 |
| Molecular Weight | 381.48 |
| IUPAC Name | 2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-butylphenyl)acetamide |
| Standard InChI | InChI=1S/C21H27N5O2/c1-5-6-7-15-8-10-16(11-9-15)24-18(27)13-25-14-22-19-17(20(25)28)12-23-26(19)21(2,3)4/h8-12,14H,5-7,13H2,1-4H3,(H,24,27) |
| Standard InChI Key | BEDSMPAANPYKIR-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 2-(1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(4-butylphenyl)acetamide, reflecting its core pyrazolo[3,4-d]pyrimidine scaffold and substituents. The molecular formula is C21H28N5O2, derived from the summation of its constituent atoms: 21 carbons, 28 hydrogens, 5 nitrogens, and 2 oxygens. This formula aligns closely with related structures, such as PubChem CID 7118717 (C17H18ClN6O4), differing primarily in the substitution of a 4-butylphenyl group for a 5-chloro-2-methoxyphenyl moiety .
Structural Characterization
The compound’s structure comprises three key components:
-
Pyrazolo[3,4-d]pyrimidine Core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 6, and 8, providing a planar aromatic framework conducive to π-π stacking interactions in biological targets .
-
tert-Butyl Substituent: Positioned at N1, this bulky alkyl group enhances metabolic stability by sterically shielding the core from enzymatic degradation .
-
4-Butylphenylacetamide Side Chain: Linked via a methylene bridge to the core’s C5 position, this hydrophobic group contributes to lipophilicity and potential membrane permeability .
The SMILES notation for this compound is CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)CCCC, encapsulating its connectivity and stereochemical features. The InChIKey, PDVOCPFJNLXEMV-UHFFFAOYSA-N, further aids in database searches and structural comparisons .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous pyrazolo[3,4-d]pyrimidine derivatives are typically synthesized through a multi-step process:
-
Core Formation: Condensation of 5-amino-1H-pyrazole-4-carboxamide with tert-butyl isocyanate under acidic conditions generates the 1-tert-butyl-4-oxo-pyrazolo[3,4-d]pyrimidine scaffold .
-
Acetamide Introduction: Nucleophilic acyl substitution at C5 using bromoacetyl bromide, followed by coupling with 4-butylphenylamine, installs the acetamide side chain .
-
Purification: Column chromatography or recrystallization isolates the target compound, with yields optimized to ~60–70% in laboratory settings .
Optimization Strategies
Industrial-scale production would prioritize:
-
Catalytic Efficiency: Transitioning from stoichiometric reagents to catalytic systems (e.g., palladium-catalyzed couplings) to reduce waste .
-
Continuous Flow Reactors: Enhancing reaction control and scalability compared to batch processes .
Physicochemical Properties
Molecular Weight and Lipophilicity
The compound’s molecular weight is 388.48 g/mol, with a computed XLogP3 value of 3.1, indicating moderate lipophilicity suitable for oral bioavailability . Comparative data with analogs suggest aqueous solubility of <10 µM at physiological pH, necessitating formulation aids for in vivo studies .
Table 1: Comparative Physicochemical Properties of Pyrazolo[3,4-d]pyrimidine Derivatives
| Property | This Compound | PubChem CID 16804036 | PubChem CID 7118717 |
|---|---|---|---|
| Molecular Formula | C21H28N5O2 | C19H23N5O3 | C17H18ClN6O4 |
| Molecular Weight (g/mol) | 388.48 | 369.40 | 389.80 |
| XLogP3 | 3.1 | 2.4 | 2.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Rotatable Bonds | 5 | 4 | 4 |
Stability and Degradation
The compound exhibits stability under inert storage conditions (-20°C, desiccated), with degradation observed under prolonged exposure to UV light or high humidity. Hydrolysis of the acetamide linkage at extremes of pH (≤2 or ≥12) represents the primary degradation pathway .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume